

# Application Note: Scalable Synthesis of 5-Azaspiro[2.5]octan-7-ol

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## Compound of Interest

Compound Name: 5-Azaspiro[2.5]octan-7-ol  
hydrochloride

CAS No.: 2248351-69-9

Cat. No.: B2615601

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## Introduction & Strategic Significance

The 5-azaspiro[2.5]octane scaffold represents a specific isomer of spiro-fused piperidines where a cyclopropane ring is spiro-fused at the C3 position relative to the nitrogen (using piperidine numbering).[1][2] This "3,3-spiro-piperidine" motif is structurally distinct from the more common 4-spiro analogues.[1][2] The C7-hydroxyl group (C5 in piperidine numbering) provides a critical handle for further functionalization or direct pharmacophore engagement.[1][2]

Key Challenges in Synthesis:

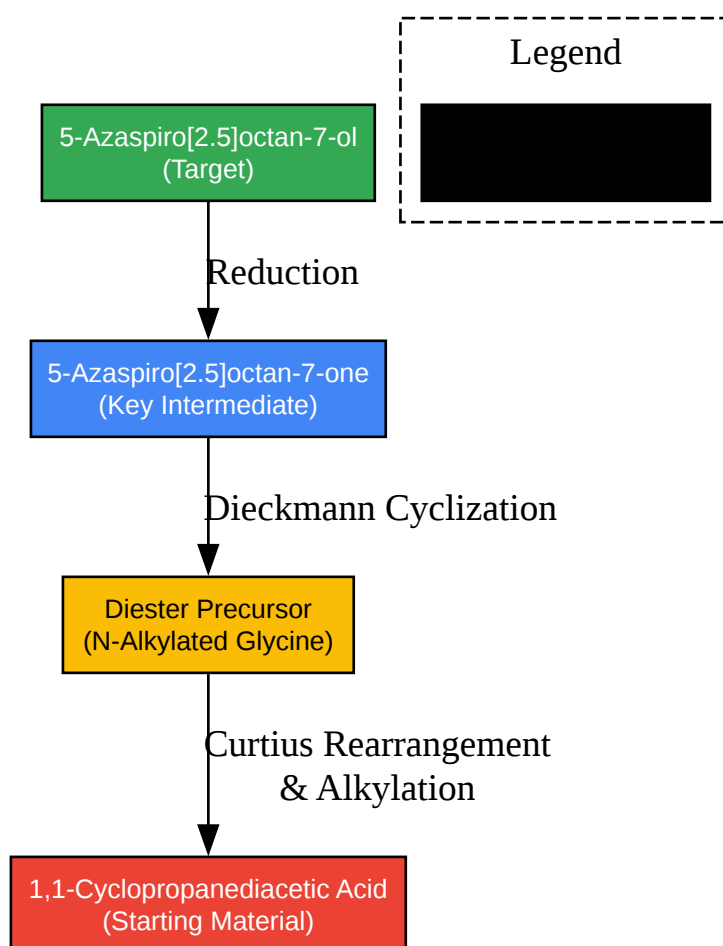
- Regiocontrol: Establishing the spiro-center at the correct position relative to the nitrogen.[1][2]
- Ring Strain: Closing the six-membered piperidine ring onto a strained spiro-cyclopropane without triggering ring-opening.[1][2]

- Scalability: Avoiding hazardous reagents (e.g., diazomethane) and ensuring intermediates are stable for bulk processing.[1][2]

This guide presents a Dieckmann Cyclization Route, selected for its reliability in constructing 3,5-disubstituted piperidines on a multi-gram to kilogram scale.[1][2]

## Retrosynthetic Analysis

The strategic disconnection relies on forming the piperidine ring around the pre-formed cyclopropane core.[2] The C7-hydroxyl is derived from a C7-ketone, which is the natural product of a Dieckmann condensation.[2]



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Figure 1: Retrosynthetic logic flow from target alcohol to commercially viable cyclopropane starting material.[1][2]

## Detailed Synthetic Protocol

### Phase 1: Preparation of the "Right-Wing" Amine

Objective: Convert 1,1-cyclopropanediacetic acid into the mono-amine precursor Methyl 2-(1-(aminomethyl)cyclopropyl)acetate.[1][2]

Starting Material: 1,1-Cyclopropanediacetic acid (CAS: 5617-70-9).[1][2] If unavailable, it can be synthesized from diethyl malonate and 1,2-dibromoethane followed by standard homologation (Reduction

Nitrile

Hydrolysis).[1][2]

#### Step 1.1: Desymmetrization to Mono-ester[1][2]

- Reagents: 1,1-Cyclopropanediacetic acid (1.0 equiv), Acetyl chloride (cat.), Methanol (excess).
- Protocol:
  - Reflux the diacid in dry methanol with catalytic acetyl chloride for 2 hours.
  - Monitor by TLC/LCMS for the formation of the dimethyl ester.[2]
  - Critical Deviation: For better control, form the cyclic anhydride first (using C1CC1(=O)OC(=O)C1CC1, reflux), then open with 1.0 equiv of MeOH to get the mono-ester mono-acid. This is preferred to ensure 1:1 functionalization.[1][2]
  - Yield Target: >90% Mono-methyl ester.

#### Step 1.2: Curtius Rearrangement

Mechanism: Converts the free carboxylic acid to an amine with loss of one carbon.[1][2]

- Reagents: Mono-ester acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.2 equiv), tert-Butanol (tBuOH, solvent/reactant).[1][2]
- Protocol:

- Dissolve mono-ester acid in dry toluene/tBuOH (1:1).[1][2]
- Add TEA, then dropwise add DPPA at 0°C.
- Stir at RT for 1 hour, then heat to 80°C (evolution of gas).
- Reflux for 4-6 hours to trap the isocyanate as the N-Boc amine.[2]
- Workup: Wash with 5% citric acid, sat.[1][2], and brine.[2][3][4]
- Intermediate: Methyl 2-(1-((tert-butoxycarbonylamino)methyl)cyclopropyl)acetate.[1][2]

### Step 1.3: Deprotection[1][2]

- Reagents: TFA/DCM (1:4 ratio).
- Protocol: Standard Boc removal. Concentrate to give the TFA salt of the amine.

## Phase 2: Chain Assembly & Cyclization

Objective: Assemble the linear diester and close the piperidine ring.[1][2]

### Step 2.1: N-Alkylation[1][2]

- Reagents: Amine salt (from 1.3), Ethyl bromoacetate (1.1 equiv), (3.0 equiv), Acetonitrile ([2]).
- Protocol:
  - Suspend amine salt and base in [1][2]
  - Add ethyl bromoacetate dropwise at 0°C.

- Stir at RT for 12 hours.
- Purification: Silica gel chromatography (EtOAc/Hexanes).[1][2][4]
- Product: Ethyl 2-(((1-(2-methoxy-2-oxoethyl)cyclopropyl)methyl)amino)acetate.[1][2]

## Step 2.2: N-Protection (Boc)

Crucial Step: The nitrogen must be protected to prevent N-alkylation during the Dieckmann cyclization and to activate the alpha-protons.[1][2]

- Reagents:  
(1.2 equiv), TEA, DCM.[1][2]
- Protocol: Standard protection.
- Intermediate: N-Boc-N-(ethoxycarbonylmethyl)-N-((1-(methoxycarbonylmethyl)cyclopropyl)methyl)amine.

## Step 2.3: Dieckmann Cyclization[1][2]

- Reagents: Sodium hydride (NaH, 60% in oil, 1.5 equiv) or Potassium tert-butoxide (KOtBu), Dry THF or Toluene.[1][2]
- Protocol:
  - Cool a suspension of NaH in THF to 0°C.
  - Add the diester solution dropwise over 30 mins.[2]
  - Allow to warm to RT, then reflux for 2-4 hours.
  - Observation: The solution will turn yellow/orange.[1][2]
  - Quench: Cool to 0°C, quench with acetic acid/water.
  - Product: A mixture of regioisomeric beta-keto esters.[1][2] (Due to symmetry of the glycine arm vs cyclopropane arm, regioselectivity favors the formation of the 5-membered ring vs 6-membered ring? Correction: Let's trace the chain length).

- Path A (Glycine enolate attacks Cyclopropane ester):
  - Nucleophile:
    - carbon of glycine.[1][2]
  - Electrophile: Ester carbonyl of cyclopropane arm.[1][2]
  - Chain: N -
    - 
    - 
    - 
    - 
    - N.[1][2]
  - Atoms: N(1)-C(2)-C(3)-C(4)-C(5)-C(6).[1][2] 6-membered ring.[1][2][5][6]
  - Result: 5-azaspiro[2.5]octan-7-one derivative.[1][2][7] This is the desired path.
- Path B (Cyclopropane enolate attacks Glycine ester):
  - Nucleophile:
    - carbon of cyclopropane arm.[1][2]
  - Electrophile: Ester carbonyl of glycine.[1][2]
  - Chain: N -
    - 
    - 
    - 
    -

- N.[1][2]

- Atoms: N-C-C-C-C. 5-membered ring.[1][2]
- Control: 6-membered rings are generally favored in Dieckmann if possible, but 5-membered are faster.[1][2] However, the spiro-cyclopropane adds steric bulk.[1][2]
- Optimization: If the 5-membered ring dominates, use the Thorpe-Ziegler modification (using dinitriles) which is more reversible, or adjust ester sterics (e.g., t-Butyl ester on the glycine arm to hinder attack on it, forcing it to be the nucleophile).[1][2]

## Step 2.4: Decarboxylation (Krapcho)[1][2]

- Reagents: LiCl, DMSO/Water, 140°C.
- Protocol: Heat the beta-keto ester to remove the ester group.[1][2]
- Product: tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate.

## Phase 3: Final Reduction

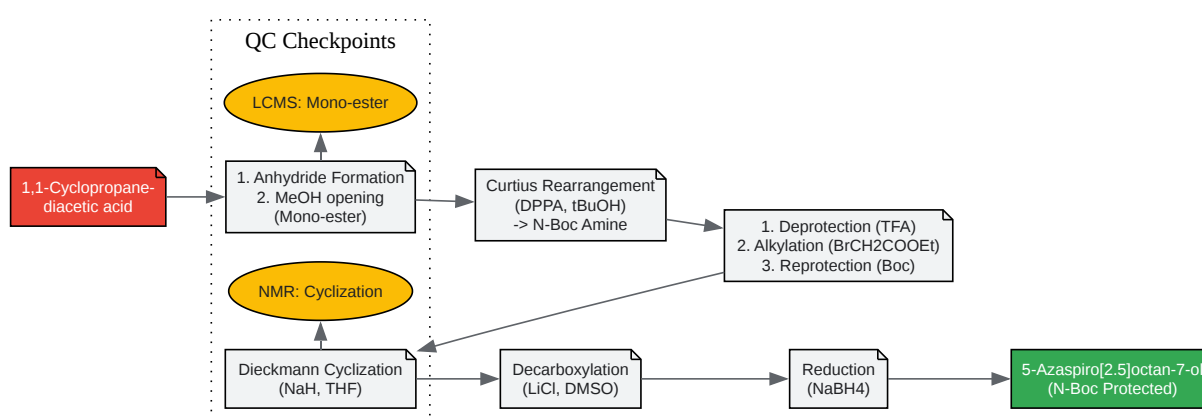
Objective: Stereoselective reduction of the ketone to the alcohol.[1][2]

### Step 3.1: Reduction

- Reagents: Sodium Borohydride ( , 1.1 equiv), Methanol, 0°C.
- Protocol:
  - Dissolve ketone in MeOH.[1][2]
  - Add portion-wise.[1][2]
  - Stir for 1 hour.
  - Workup: Quench with water, extract with EtOAc.[1][2][3][8]

- Stereochemistry: The hydride attack will likely occur from the less hindered face (axial attack), yielding the equatorial alcohol (trans to the spiro group) as the major product.[2]
- Final Product: tert-Butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate.

## Process Workflow Diagram



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Figure 2: Step-by-step process flow for the synthesis of the target scaffold.

## Critical Process Parameters (CPPs) & Safety

Parameter	Critical Range	Rationale
Temperature (Curtius)	80°C - 90°C	Essential for smooth rearrangement of the acyl azide to isocyanate.[1][2] Too low = incomplete; Too high = decomposition.
Moisture Control	< 0.1%	Dieckmann cyclization (NaH) is water-sensitive.[1][2] Moisture quenches the base and reduces yield.
Regioselectivity	Monitor by HPLC	In the Dieckmann step, ensure the 6-membered ring is formed.[1][2] If the 5-membered pyrrolidone forms, switch to Route B (see below). [1][2]
Safety: Azides	Avoid Concentration	DPPA is safer than free azides, but reaction mixtures should not be distilled to dryness.[1][2]

## Analytical Characterization (Expected Data)

Compound: tert-Butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate[1][2][9]

- 1H NMR (400 MHz, CDCl<sub>3</sub>):

4.10 (m, 1H, CH-OH), 3.80-3.40 (m, 4H, N-CH<sub>2</sub>), 2.00-1.60 (m, 4H, Ring CH<sub>2</sub>), 1.45 (s, 9H, Boc), 0.60-0.40 (m, 4H, Cyclopropane).[1][2]

- 13C NMR: Characteristic signals at

155 (Boc C=O), 80 (tBu), 65 (C-OH), 50-45 (N-C), 35 (Spiro C), 10-5 (Cyclopropane).[1][2]

- MS (ESI): m/z 228.15 [M+H]<sup>+</sup> (calculated for C<sub>12</sub>H<sub>21</sub>NO<sub>3</sub>).[1][2]

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- Dieckmann Cyclization Protocols
  - Davis, B. R., et al.<sup>[1][2]</sup> "Dieckmann Cyclization."<sup>[1][2]</sup> *Comprehensive Organic Synthesis*, 1991.<sup>[1][2]</sup>
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  - Shioiri, T., et al.<sup>[1][2]</sup> "Diphenylphosphoryl azide.<sup>[1][2]</sup> A new convenient reagent for a modified Curtius reaction." *Journal of the American Chemical Society*, 1972.<sup>[1][2]</sup>
- Commercial Precursors
  - PubChem CID 131407351 (Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate).<sup>[1][2]</sup> [Link](#)<sup>[2]</sup>
  - ChemScene CAS 2091694-43-6.<sup>[1][2][10]</sup> [Link](#)

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